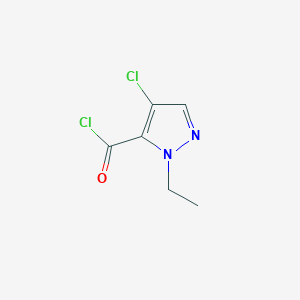

4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride

Description

BenchChem offers high-quality 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-chloro-2-ethylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-2-10-5(6(8)11)4(7)3-9-10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQMLMFFPPRDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride

Introduction

4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride is a derivatized pyrazole, a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities.[1] As an acyl chloride, it is a highly reactive intermediate, primarily utilized in organic synthesis for the introduction of the 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl moiety into a target molecule.[2][3] Its reactivity stems from the electron-withdrawing nature of the carbonyl group and the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack.[2] This guide provides a comprehensive overview of its anticipated physicochemical properties, synthesis, and key experimental protocols for its characterization.

Predicted Physicochemical Properties

The physicochemical properties of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride are predicted based on its structure and by analogy with its isomer, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride.

| Property | Predicted Value/Observation | Source/Rationale |

| Molecular Formula | C₇H₈Cl₂N₂O | Based on structure |

| Molecular Weight | 207.06 g/mol | Based on structure[4] |

| Appearance | Colorless to pale yellow fuming liquid | Typical for acyl chlorides[2] |

| Odor | Pungent, acrid | Characteristic of acyl chlorides, due to reaction with moisture to form HCl[2] |

| Boiling Point | Predicted: ~297 °C (at 760 mmHg) | Based on the isomer 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride |

| Solubility | Reacts violently with water. Soluble in dry, non-protic organic solvents (e.g., DCM, THF, Toluene). | General property of acyl chlorides[2][5] |

| Stability | Moisture sensitive; decomposes in the presence of water and other protic solvents. Store under an inert atmosphere. | General property of acyl chlorides |

Synthesis

4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride is typically synthesized from its corresponding carboxylic acid, 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid. The most common method involves chlorination using a suitable agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Synthesis of the Precursor: 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid

While specific synthesis routes for 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid are not detailed in the provided search results, a general approach can be inferred from the synthesis of its isomer.[1] This would likely involve the cyclization of appropriate precursors to form the pyrazole ring, followed by chlorination and functional group manipulations to yield the desired carboxylic acid.

Conversion to the Acyl Chloride

The conversion of the carboxylic acid to the acyl chloride is a standard organic transformation.

Reaction Scheme:

Experimental Protocol: Synthesis of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (or under an inert atmosphere of nitrogen or argon), add 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid.

-

Addition of Chlorinating Agent: To the flask, add an excess of thionyl chloride (typically 2-5 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: The mixture is gently heated to reflux (the boiling point of thionyl chloride is 76 °C) and stirred. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up: Once the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. It is crucial to use an appropriate trap to capture the corrosive and toxic thionyl chloride vapors.

-

Purification: The resulting crude 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride can be purified by vacuum distillation.

Experimental Determination of Physicochemical Properties

Boiling Point Determination

The boiling point of the purified acyl chloride can be determined using a micro-boiling point apparatus or by distillation.

Experimental Workflow: Boiling Point Determination

Caption: Workflow for Boiling Point Determination.

Solubility Determination

Due to the high reactivity of acyl chlorides with protic solvents, solubility is typically determined in a range of dry, aprotic organic solvents.

Experimental Protocol: Solubility Assessment

-

Solvent Selection: Choose a range of dry, aprotic solvents (e.g., dichloromethane, tetrahydrofuran, toluene, hexane).

-

Procedure: a. In a dry test tube, add a small, measured amount of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride (e.g., 10 mg). b. Add the selected solvent dropwise while agitating the mixture. c. Observe for the dissolution of the solid. d. Record the approximate volume of solvent required to fully dissolve the compound.

-

Classification: The solubility can be classified qualitatively (e.g., very soluble, soluble, sparingly soluble, insoluble) or quantitatively (e.g., mg/mL).

-

Reaction with Protic Solvents: To confirm its reactivity, a small amount of the acyl chloride can be carefully added to water or an alcohol in a fume hood. The vigorous reaction, evolution of HCl gas (fuming), and formation of the corresponding carboxylic acid or ester are indicative of its characteristic reactivity.[2][5]

Stability and Handling

As a reactive acyl chloride, 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride requires careful handling and storage.

-

Moisture Sensitivity: It will react readily with atmospheric moisture to produce the corresponding carboxylic acid and corrosive hydrogen chloride gas.[2]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

Personal Protective Equipment (PPE): Due to its corrosive and reactive nature, appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride is a valuable reactive intermediate in organic synthesis. While direct experimental data on its physicochemical properties are scarce, a reliable profile can be predicted based on its structural isomer and the well-understood chemistry of acyl chlorides. The experimental protocols outlined in this guide provide a framework for its synthesis and characterization, enabling its effective use in research and development settings. Empirical verification of the predicted properties is essential for any practical application.

References

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid - ChemBK. Available at: [Link]

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem. Available at: [Link]

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | Chemsrc. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. International Journal of Scientific and Research Publications. Available at: [Link]

-

4-Chloro-3-Ethy-1-Methyl-1H-Pyrazole-5-Carboxylic Acid - Conchain Biotech. Available at: [Link]

- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents.

-

an introduction to acyl chlorides (acid chlorides) - Chemguide. Available at: [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. Available at: [Link]

-

Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid - PrepChem.com. Available at: [Link]

-

Preparation of acid chlorides (acyl chlorides) - Doc Brown. Available at: [Link]

-

Pyrazole-1-carbonyl chloride | C4H3ClN2O | CID 12921068 - PubChem. Available at: [Link]

-

84547-59-1| Chemical Name : 1-Methyl-1H-pyrazole-5-carbonyl Chloride | Pharmaffiliates. Available at: [Link]

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O - PubChem. Available at: [Link]

Sources

- 1. Buy 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (EVT-350749) | 127892-62-0 [evitachem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. CAS 84547-59-1: 1-methyl-1H-pyrazole-5-carbonyl chloride [cymitquimica.com]

- 4. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O | CID 45081914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]

"4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride CAS number 1171932-05-0"

An In-Depth Technical Guide to 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride (CAS: 1171932-05-0)

Introduction: A Versatile Building Block in Modern Chemistry

4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride, identified by its CAS number 1171932-05-0, is a highly reactive heterocyclic compound of significant interest to the scientific community.[1][2] Its structure combines two key features that drive its utility: a substituted pyrazole ring and a reactive acyl chloride functional group. The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[3] The acyl chloride provides a reactive handle for a wide array of chemical transformations, making this molecule a crucial intermediate for synthesizing diverse compound libraries. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and fine chemical synthesis.

Physicochemical and Structural Properties

The intrinsic properties of a molecule dictate its behavior in a chemical system. The high reactivity of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride stems from the significant electrophilicity of its carbonyl carbon, a direct result of the electron-withdrawing effects of the adjacent oxygen and chlorine atoms.[4][5] A summary of its key computed and identifying properties is presented below.

| Property | Value |

| CAS Number | 1171932-05-0[1][6][7] |

| Molecular Formula | C6H6Cl2N2O[1][7] |

| Molecular Weight | 193.03 g/mol [1][7] |

| Canonical SMILES | CCN1N=CC(Cl)=C1C(=O)Cl[6] |

| InChI | InChI=1S/C6H6Cl2N2O/c1-2-10-9-4(3-5(8)10)6(7)11[6] |

| Topological Polar Surface Area | 34.9 Ų[1] |

| Complexity | 165[1] |

| Reactivity Hazard | Irritant, reacts vigorously with water[1][4] |

Note: Physical state, melting point, and boiling point data are not consistently available, likely due to the compound's high reactivity and typical in situ generation and use.[8]

Synthesis and Safe Handling

Synthetic Pathway: From Carboxylic Acid to Acyl Chloride

The standard and most efficient method for preparing 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride is through the chlorination of its corresponding carboxylic acid precursor, 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 400756-39-0). This conversion is a cornerstone reaction in organic synthesis.

The causality behind this choice of reagents is critical. Chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are highly effective because their byproducts (SO₂, HCl, CO, CO₂) are gaseous, which helps drive the reaction to completion according to Le Châtelier's principle.[9] The addition of a catalytic amount of N,N-Dimethylformamide (DMF) is a field-proven technique; DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is the active catalytic species that accelerates the conversion.

Caption: Workflow for the synthesis of the target acyl chloride.

Detailed Synthesis Protocol

-

Inert Atmosphere: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend the 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add one catalytic drop of DMF.

-

Cooling: Cool the suspension to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add thionyl chloride or oxalyl chloride (1.5 eq) dropwise via syringe. Vigorous gas evolution will be observed.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear, homogeneous solution.

-

Use: The resulting solution containing the crude acyl chloride is highly moisture-sensitive and is generally used immediately in the subsequent reaction without isolation.[9]

Safe Handling and Storage

Due to their high reactivity, acyl chlorides must be handled with care.[4]

-

Moisture Sensitivity: They react vigorously with water and atmospheric moisture to produce corrosive HCl gas.[4][10] All operations must be conducted under anhydrous conditions and preferably under an inert atmosphere (N₂ or Ar).

-

Personal Protective Equipment (PPE): Always use a chemical fume hood, safety goggles, and chemical-resistant gloves.

-

Storage: If storage is unavoidable, the compound should be kept in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area.

Chemical Reactivity: The Nucleophilic Acyl Substitution Mechanism

The chemistry of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride is dominated by the reactivity of the acyl chloride group. It undergoes nucleophilic acyl substitution via a well-established addition-elimination mechanism.[11][12]

Pillar 1: Addition. The reaction is initiated by the attack of a nucleophile (Nu-H) on the highly electrophilic carbonyl carbon. This breaks the C=O π-bond, and the electrons are pushed onto the oxygen atom, forming a transient tetrahedral intermediate.[4][11]

Pillar 2: Elimination. The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is expelled. Finally, the chloride ion or another base in the medium deprotonates the nucleophile to yield the final substituted product and HCl.[11][12]

Caption: The two-stage nucleophilic addition-elimination mechanism.

This reliable mechanism allows for the predictable synthesis of a vast array of derivatives. Common transformations include:

-

Reaction with Amines: Forms stable and medicinally relevant amides.

-

Reaction with Alcohols: Yields esters.[5]

-

Reaction with Water: Hydrolyzes back to the carboxylic acid.[5][10]

-

Reaction with Carboxylates: Produces carboxylic acid anhydrides.[10]

Applications in Drug Discovery and Agrochemicals

The true value of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride lies in its role as a versatile synthetic intermediate.

Medicinal Chemistry Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, found in drugs treating a range of conditions from pain and inflammation to cancer. This compound provides a direct route to novel pyrazole-5-carboxamides, a class of molecules frequently explored for biological activity. By reacting the acyl chloride with a diverse panel of primary or secondary amines, researchers can rapidly generate large libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This late-stage diversification is a highly efficient strategy in the drug discovery pipeline.[9]

Agrochemical Intermediate

Similar to its role in pharmaceuticals, this compound is a valuable building block in the agrochemical industry.[13] Pyrazole derivatives are widely used as active ingredients in herbicides, insecticides, and fungicides. The ability to easily modify the C5 position allows for the fine-tuning of a compound's activity spectrum, selectivity, and environmental profile.[14][15]

Field-Proven Protocol: Synthesis of an N-Aryl Pyrazole-5-Carboxamide

This protocol provides a self-validating workflow for a typical amide coupling reaction, a frequent application for this reagent.

Caption: Experimental workflow for a typical amide coupling reaction.

Methodology:

-

Acyl Chloride Formation: Prepare a solution of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride in anhydrous DCM from its parent carboxylic acid (1.0 eq) as described in Section 2.2. Cool the solution to 0 °C.

-

Amine Preparation: In a separate flame-dried flask, dissolve the desired aryl amine (e.g., aniline, 1.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in anhydrous DCM.

-

Coupling Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and quench by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure N-aryl pyrazole-5-carboxamide.

Conclusion

4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride is more than just a chemical compound; it is an enabling tool for innovation. Its high reactivity, governed by the predictable nucleophilic acyl substitution mechanism, combined with the medicinally significant pyrazole core, makes it an invaluable asset for researchers. From the rapid synthesis of compound libraries for drug discovery to the development of next-generation agrochemicals, this versatile building block provides a reliable and efficient pathway to complex and high-value molecules. Proper understanding of its synthesis, handling, and reactivity is paramount to unlocking its full potential in the laboratory.

References

-

Addition & Elimination Reactions in Acyl Chlorides. Chemistry LibreTexts. [Link]

-

Acyl Chlorides (A-Level). ChemistryStudent. [Link]

-

Reactions of Acid Chlorides. Chemistry LibreTexts. [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

-

nucleophilic addition / elimination in the reactions of acyl chlorides. Chemguide. [Link]

-

Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Scientific.Net. [Link]

-

4-Chloro-1-butylsulfonyl Chloride | CAS#:1633-84-7. Chemsrc. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0. Unilong. [Link]

-

Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. PrepChem.com. [Link]

- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

-

1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl. LookChem. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. ChemBK. [Link]

-

Heterocyclic Compounds. Crysdot. [Link]

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. PubChem. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride | 1171932-05-0 [sigmaaldrich.cn]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 1171932-05-0・4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride・4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. lookchem.com [lookchem.com]

- 14. Buy 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (EVT-350749) | 127892-62-0 [evitachem.com]

- 15. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0 - Chemical Supplier Unilong [unilongindustry.com]

A Guide to the Spectroscopic Characterization of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride (CAS No: 1171932-05-0). As a reactive intermediate, precise structural confirmation of this molecule is paramount for its successful application in the synthesis of pharmaceuticals and agrochemicals. This document offers a predictive and interpretive framework for researchers, grounded in established spectroscopic principles and data from analogous structures. We will explore the causality behind spectral features, present robust protocols for data acquisition, and provide a self-validating interpretation that integrates all three analytical techniques.

Introduction and Molecular Structure

4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride is a bifunctional heterocyclic compound featuring a substituted pyrazole ring and a reactive acyl chloride moiety. Its molecular formula is C₆H₆Cl₂N₂O, with a monoisotopic mass of 191.9860 Da[1]. The presence of two distinct chlorine atoms—one attached to the aromatic ring and one in the acyl chloride group—along with an ethyl substituent, provides a unique spectroscopic fingerprint essential for its unambiguous identification.

The structural integrity of this intermediate is critical, as it serves as a building block where the acyl chloride can readily react with nucleophiles to form amides, esters, and other derivatives, while the substituted pyrazole core imparts specific biological or chemical properties to the final product. Accurate spectral analysis ensures the starting material's purity and identity, preventing the introduction of unwanted isomers or byproducts into complex synthetic pathways.

Figure 1: Structure of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride, both ¹H and ¹³C NMR provide definitive information about the ethyl group, the pyrazole ring, and the carbonyl carbon.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule. The electron-withdrawing nature of the pyrazole ring and the adjacent carbonyl chloride group will influence the chemical shifts of the ethyl protons, while the sole proton on the pyrazole ring will appear as a singlet in the aromatic region.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.65 | Singlet (s) | 1H | CH (pyrazole, position 3) | The single proton on the heterocyclic aromatic ring is deshielded and shows no adjacent proton coupling. |

| ~4.60 | Quartet (q) | 2H | N-CH₂ -CH₃ | Deshielded by the adjacent nitrogen atom of the pyrazole ring. Coupled to the -CH₃ protons (n+1=4). |

| ~1.50 | Triplet (t) | 3H | N-CH₂-CH₃ | Standard aliphatic region. Coupled to the -CH₂ protons (n+1=3). |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, confirming the carbon backbone. Six distinct signals are expected, corresponding to each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~160.0 | C =O (acyl chloride) | The carbonyl carbon of an acyl chloride is highly deshielded and appears at a characteristic downfield shift. |

| ~142.0 | C -H (pyrazole, C3) | Aromatic carbon attached to a proton. |

| ~138.0 | C -COCl (pyrazole, C5) | Aromatic carbon deshielded by both ring nitrogen and the attached carbonyl group. |

| ~115.0 | C -Cl (pyrazole, C4) | Aromatic carbon attached to chlorine; its shift is influenced by halogen substitution. |

| ~48.0 | N-CH₂ -CH₃ | Aliphatic carbon directly attached to nitrogen, causing a downfield shift compared to a standard alkane. |

| ~15.0 | N-CH₂-CH₃ | Terminal methyl carbon in a typical aliphatic region. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules and its residual proton signal at 7.26 ppm provides a reliable internal reference.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. Causality: Higher field strength provides better signal dispersion and resolution, which is crucial for distinguishing closely spaced peaks and resolving coupling patterns accurately.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program with a 90° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of at least 3 seconds. Collect a minimum of 16 scans.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbons. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C and its longer relaxation times, acquire at least 1024 scans.

-

Data Processing: Process the raw data (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) followed by a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule, particularly the highly characteristic carbonyl group of the acyl chloride.

Predicted IR Absorption Bands

The vibrational frequencies of the bonds within the molecule give rise to a unique IR spectrum. The most diagnostic peak will be the C=O stretch of the acyl chloride, which appears at a significantly higher wavenumber than other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom.

Table 3: Predicted Major IR Peaks

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Rationale |

|---|---|---|---|

| ~3140 | Medium-Weak | C-H stretch (aromatic) | Corresponds to the stretching vibration of the C-H bond on the pyrazole ring. |

| ~2980-2850 | Medium | C-H stretch (aliphatic) | Asymmetric and symmetric stretching of the C-H bonds in the ethyl group's CH₂ and CH₃. |

| ~1785 | Strong | C=O stretch (acyl chloride) | This is a key diagnostic peak. The high frequency is due to the inductive effect of the chlorine atom, which strengthens the C=O bond. |

| ~1550-1450 | Medium | C=N / C=C stretch (ring) | Skeletal vibrations of the pyrazole aromatic ring. |

| ~850-800 | Medium-Strong | C-Cl stretch | Stretching vibrations for the C-Cl bonds (one aromatic, one acyl). |

Experimental Protocol for IR Data Acquisition

Figure 2: Workflow for acquiring an IR spectrum using the KBr pellet method.

-

Sample Preparation (KBr Pellet Method): Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Causality: KBr is transparent in the mid-IR range and provides a solid matrix to hold the sample. Grind the mixture thoroughly to ensure a homogenous dispersion and reduce scattering. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum should be displayed as transmittance (%) versus wavenumber (cm⁻¹). Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Predicted Mass Spectrum (Electron Impact)

Electron Impact (EI) ionization is a high-energy technique that leads to extensive fragmentation, providing valuable structural clues.

-

Molecular Ion (M⁺): The molecular formula is C₆H₆Cl₂N₂O. Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster. The two most abundant isotopes of chlorine are ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in three peaks for the M⁺ ion:

-

m/z 192: [M]⁺, containing two ³⁵Cl atoms. This will be the most intense peak in the cluster.

-

m/z 194: [M+2]⁺, containing one ³⁵Cl and one ³⁷Cl atom.

-

m/z 196: [M+4]⁺, containing two ³⁷Cl atoms. The approximate intensity ratio of these peaks will be 9:6:1, a hallmark of a dichloro-substituted compound[2].

-

-

Key Fragmentation Pathways: The fragmentation will be dictated by the weakest bonds and the stability of the resulting fragments.

Table 4: Predicted Key Fragments in EI-MS

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Loss from Parent Ion |

|---|---|---|

| 192 | [C₆H₆³⁵Cl₂N₂O]⁺ | M⁺ (Molecular Ion) |

| 164 | [C₆H₆³⁵ClN₂O]⁺ | Loss of •Cl from acyl group |

| 157 | [C₅H₆³⁵ClN₂]⁺ | Loss of •COCl |

| 129 | [C₅H₆N₂]⁺ | Loss of •COCl and •Cl |

| 113 | [C₄H₃³⁵ClN₂]⁺ | Loss of •COCl and •C₂H₅ |

Figure 3: Predicted major fragmentation pathways for the title compound.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce the sample via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use standard Electron Impact (EI) ionization at 70 eV. Causality: 70 eV is a standard energy that provides reproducible fragmentation patterns, allowing for comparison with spectral libraries.

-

Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion cluster and major fragment peaks. Correlate the observed fragments with the proposed molecular structure.

Conclusion: A Cohesive Structural Verification

The true power of spectroscopic analysis lies in the integration of multiple techniques. The predicted data for 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride presents a self-validating picture:

-

MS confirms the molecular weight (192 g/mol for the lightest isotopologue) and the presence of two chlorine atoms via the M⁺, M+2, and M+4 isotopic pattern.

-

IR confirms the presence of the critical acyl chloride functional group with its characteristic C=O stretch near 1785 cm⁻¹.

-

NMR provides the final, unambiguous proof of structure, showing the exact connectivity of the ethyl group to the pyrazole nitrogen (¹H quartet at ~4.60 ppm) and the arrangement of substituents around the ring (single pyrazole proton at ~7.65 ppm).

Together, these three techniques provide a comprehensive and trustworthy characterization, ensuring researchers can proceed with confidence in their synthetic applications.

References

-

PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Royal Society of Chemistry. (n.d.). Supporting Information for Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Reactivity of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride with Nucleophiles

Introduction

4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis.[1][2] Its trifunctional nature, possessing a pyrazole core, a reactive acid chloride, and a chloro substituent, allows for the strategic introduction of diverse functionalities into target molecules. This guide provides a comprehensive overview of the reactivity of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride with various nucleophiles, offering insights into reaction mechanisms, experimental protocols, and the influence of the pyrazole scaffold on its chemical behavior. Pyrazole derivatives are well-documented for a wide range of biological activities, including anti-inflammatory, antimicrobial, and herbicidal properties, making their synthesis and functionalization a key area of research.[3][4][5]

The core reactivity of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride is centered on the electrophilic carbonyl carbon of the acid chloride group. This functionality serves as a powerful acylating agent, readily undergoing nucleophilic acyl substitution with a broad spectrum of nucleophiles.[6] The electronic properties of the substituted pyrazole ring play a crucial role in modulating this reactivity.

Synthesis of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride

The precursor, 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid, is the typical starting material for the synthesis of the title compound.[1][7] The conversion of the carboxylic acid to the highly reactive carbonyl chloride is generally achieved by treatment with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[6]

Typical Synthetic Protocol: Carboxylic Acid to Carbonyl Chloride

A detailed, step-by-step methodology for this conversion is as follows:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid.

-

Solvent and Reagent Addition: Suspend the carboxylic acid in a suitable anhydrous solvent, such as dichloromethane (DCM) or toluene. Add an excess of thionyl chloride (typically 2-5 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Progression: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure. The crude 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride is often used directly in the next step without further purification due to its moisture sensitivity.[6]

Reactivity with Nucleophiles: A Mechanistic Overview

The primary reaction pathway for 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride with nucleophiles is the nucleophilic acyl substitution . This mechanism proceeds via a tetrahedral intermediate, as illustrated below.

Caption: General mechanism of nucleophilic acyl substitution.

The reactivity of the carbonyl group is enhanced by the electron-withdrawing nature of both the adjacent chlorine atom and the pyrazole ring system. This renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Reactions with Amine Nucleophiles: Amide Formation

The reaction of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride with primary and secondary amines is a robust and high-yielding method for the synthesis of the corresponding pyrazole-5-carboxamides.[1] These amides are prevalent scaffolds in many biologically active molecules.

Experimental Considerations

-

Stoichiometry: At least two equivalents of the amine are typically used. One equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrochloric acid (HCl) byproduct. Alternatively, one equivalent of the amine can be used in the presence of an auxiliary base like triethylamine (TEA) or pyridine.[8]

-

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are commonly employed to prevent hydrolysis of the acid chloride.[8]

-

Temperature: The reaction is often initiated at low temperatures (e.g., 0 °C) to control the exothermicity and then allowed to warm to room temperature.[8]

Illustrative Protocol: Synthesis of a Pyrazole-5-carboxamide

Caption: Experimental workflow for amide synthesis.

Reactions with Alcohol Nucleophiles: Ester Formation

Esterification of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride with alcohols or phenols provides access to pyrazole-5-carboxylates. These reactions are generally carried out in the presence of a base to scavenge the HCl produced.

Key Reaction Parameters

-

Base: Pyridine is a common choice as it can also serve as the solvent and catalyst.[3] Other non-nucleophilic bases like triethylamine can also be used.

-

Catalysts: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) is added to accelerate the reaction, particularly with sterically hindered alcohols.

-

Reaction Conditions: The reaction is typically performed at room temperature or with gentle heating.[3]

| Nucleophile | Product | Typical Conditions | Yield Range | Reference Analogue |

| Primary Amine | N-Alkyl/Aryl-pyrazole-5-carboxamide | DCM, TEA, 0 °C to RT | 80-95% | [1] |

| Secondary Amine | N,N-Dialkyl-pyrazole-5-carboxamide | THF, Pyridine, RT | 75-90% | [8] |

| Primary Alcohol | Alkyl pyrazole-5-carboxylate | Pyridine, RT to 50 °C | 70-85% | [3] |

| Phenol | Phenyl pyrazole-5-carboxylate | DCM, TEA, DMAP (cat.), RT | 65-80% | General knowledge |

Table 1: Summary of Reactions with Common Nucleophiles. Yields are indicative and based on reactions with analogous pyrazole carbonyl chlorides.

Reactions with Other Nucleophiles

The high reactivity of the carbonyl chloride allows for reactions with a variety of other nucleophiles:

-

Thiols: In the presence of a base, thiols react to form thioesters.

-

Hydrazines: Reaction with hydrazine or substituted hydrazines yields carbohydrazides, which are valuable intermediates for the synthesis of other heterocyclic systems.[9]

-

Friedel-Crafts Acylation: With electron-rich aromatic compounds, 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride can act as an acylating agent under Friedel-Crafts conditions (e.g., in the presence of a Lewis acid like AlCl₃) to form aryl pyrazolyl ketones.

Influence of the Pyrazole Ring Substituents

The substituents on the pyrazole ring have a notable impact on the reactivity of the carbonyl chloride.

-

1-Ethyl Group: The ethyl group at the N1 position provides steric bulk and influences the conformational preferences of the molecule. It also contributes to the overall lipophilicity of the resulting derivatives.

-

4-Chloro Group: The chloro substituent at the C4 position is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles. It also offers a potential site for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, although these reactions typically require more forcing conditions than the acylation at C5.

Conclusion

4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride is a highly reactive and versatile intermediate for the synthesis of a wide array of functionalized pyrazole derivatives. Its reactions are predominantly governed by the principles of nucleophilic acyl substitution, leading to the efficient formation of amides, esters, and other carbonyl compounds. The electronic and steric effects of the pyrazole ring substituents play a significant role in modulating its reactivity. A thorough understanding of these principles is essential for researchers and scientists in the fields of drug discovery and agrochemical development to effectively utilize this valuable synthetic building block.

References

- EvitaChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

- Bentham Science Publisher. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles.

- ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.

- Unilong. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0.

- ChemBK. (2024). 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-.

- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

- ResearchGate. (2025). Review on Synthesis of pyrazole and pyrazolines.

- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- ECHEMI. (n.d.). 4-CHLORO-1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER Formula.

- ChemBK. (2024). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

- ResearchGate. (2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent.

Sources

- 1. Buy 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (EVT-350749) | 127892-62-0 [evitachem.com]

- 2. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0 - Chemical Supplier Unilong [unilongindustry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles | Bentham Science [eurekaselect.com]

"stability and storage conditions for 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Guide to the Stability and Storage of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride

Abstract

4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride is a highly reactive, bifunctional heterocyclic compound, pivotal as a building block in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors. Its utility is intrinsically linked to its high reactivity, which also dictates its inherent instability. This guide provides a comprehensive analysis of the chemical stability, primary degradation pathways, and optimal storage and handling conditions for this intermediate. By understanding the causality behind its reactivity, researchers can implement protocols that preserve its integrity, ensure experimental reproducibility, and maintain a safe laboratory environment. We present field-proven methodologies for storage, handling, and stability assessment, grounded in the fundamental principles of organic chemistry.

Chemical Identity and Physicochemical Properties

4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride is a substituted pyrazole carrying two key reactive sites: an electrophilic acyl chloride and a halogenated aromatic ring. The acyl chloride functional group is the primary determinant of its stability profile.

| Property | Value | Source |

| IUPAC Name | 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride | [1] |

| CAS Number | 1171932-05-0 | [1] |

| Molecular Formula | C₆H₅Cl₂N₂O | Calculated |

| Molecular Weight | 193.03 g/mol | [1] |

| Appearance | Typically a white solid or colorless to pale yellow liquid | [2][3] |

| Reactivity Profile | Highly reactive, particularly with nucleophiles. Irritant. | [1][2][4] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,1.2!"]; N2 [label="N", pos="-1,0.6!"]; C3 [label="C", pos="-1,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="0.8,0!"];

// Substituents Et_C1 [label="CH2", pos="0.8,2.2!"]; Et_C2 [label="CH3", pos="1.6,2.8!"]; Cl4 [label="Cl", pos="0,-2.4!"]; C_carbonyl [label="C", pos="2.0,0!"]; O_carbonyl [label="O", pos="2.8,0.6!"]; Cl_carbonyl [label="Cl", pos="2.8,-0.6!"];

// Draw bonds for the pyrazole ring N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;

// Draw bonds for substituents N1 -- Et_C1 [label=""]; Et_C1 -- Et_C2 [label=""]; C4 -- Cl4 [label=""]; C5 -- C_carbonyl [label=""]; C_carbonyl -- O_carbonyl [style=double, len=1.2]; C_carbonyl -- Cl_carbonyl [label=""];

// Invisible nodes for double bond placement in ring db_helper1 [pos="-0.5,0!"]; db_helper2 [pos="0.4,-0.6!"];

// Double bonds in the ring N2 -- db_helper1 [style=invis]; C3 -- db_helper1 [style=invis]; C4 -- db_helper2 [style=invis]; C5 -- db_helper2 [style=invis];

edge [style=double, len=1.2]; N1 -- C5; C3 -- C4; }

Caption: Molecular structure of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride.

Core Directive: Understanding Chemical Stability and Reactivity

The stability of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride is dictated almost entirely by the reactivity of the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives and serve as potent acylating agents.[5] This reactivity is a double-edged sword; it makes them invaluable in synthesis but also highly susceptible to degradation.

Causality of Reactivity: The high reactivity stems from two main factors:

-

Electrophilic Carbonyl Carbon: The carbon atom of the carbonyl group is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms strongly withdraw electron density, rendering the carbonyl carbon highly electron-deficient and thus a prime target for nucleophiles.[4]

-

Excellent Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, as it is the conjugate base of a strong acid (HCl). This facilitates the second step of the characteristic nucleophilic acyl substitution mechanism.

The pyrazole ring itself is a stable aromatic system, generally resistant to oxidation and reduction.[6][7] However, its electron-withdrawing nature likely further enhances the electrophilicity of the adjacent carbonyl carbon, making this particular acyl chloride exceptionally reactive.

Primary Degradation Pathway: Hydrolysis

The most immediate and common threat to the stability of this compound is hydrolysis. Acyl chlorides react vigorously and exothermically with water, including atmospheric moisture, to yield the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[2][8]

Mechanism of Hydrolysis: The reaction proceeds via a nucleophilic addition-elimination mechanism.[8][9]

-

Nucleophilic Attack: A lone pair of electrons from the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon.

-

Tetrahedral Intermediate Formation: This addition breaks the C=O pi bond, forming a transient tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion as the leaving group.

-

Deprotonation: The expelled chloride ion deprotonates the oxonium ion to yield the final products: 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid and a molecule of HCl.

Caption: Primary degradation pathway via hydrolysis.

This reaction has two critical consequences for storage and handling:

-

Loss of Purity: The starting material is consumed, generating the less reactive carboxylic acid, which will compromise subsequent synthetic steps.

-

Hazard Generation: The reaction produces corrosive and steamy HCl gas, creating a safety hazard and increasing pressure inside a sealed container.[8]

Recommended Storage and Handling Protocols

A self-validating storage protocol is one where the conditions directly counteract the known degradation pathways. Given the extreme sensitivity to moisture, all procedures must be centered around maintaining a scrupulously anhydrous environment.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C (refrigerated). | Reduces the rate of any potential decomposition reactions and lowers the compound's vapor pressure. |

| Atmosphere | Mandatory: Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). | Prevents contact with atmospheric moisture, the primary degradation agent.[2] An inert atmosphere displaces both oxygen and water vapor. |

| Container | Use a container with a tight-fitting, secure seal (e.g., a septum-capped bottle or an ampoule). | Provides a physical barrier against moisture ingress. For frequent use, a septum cap allows withdrawal via syringe under inert gas. |

| Environment | Store in a designated, well-ventilated cold storage area away from incompatible materials (e.g., bases, alcohols, amines). | Prevents accidental reaction and ensures safety in case of a leak. The reactivity extends to many common laboratory chemicals.[5] |

| Desiccation | Store the primary container within a secondary container (e.g., a desiccator) containing a suitable desiccant. | Provides an additional layer of protection against moisture, especially in high-humidity environments. |

Safe Handling Workflow

Handling this reactive intermediate requires adherence to strict protocols to protect both the user and the material's integrity.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., butyl rubber or a suitable laminate).

-

Body Protection: Flame-retardant lab coat and closed-toe shoes.

Operational Protocol:

-

Work Area: All manipulations must be performed inside a certified chemical fume hood to contain any released HCl gas.

-

Inert Atmosphere Transfer: Never open the container to the ambient atmosphere. Use standard air-free techniques (e.g., Schlenk line or glovebox) for transfers.

-

Dispensing:

-

Allow the container to warm to room temperature before opening to prevent condensation of moisture on the cold surfaces.

-

For septum-capped bottles, use a dry, nitrogen-flushed syringe to withdraw the required amount.

-

Backfill the container with inert gas after use to maintain a positive pressure and prevent air from entering.

-

-

Quenching and Disposal:

-

Clean any contaminated glassware or spills cautiously by slowly adding to a stirred, cold solution of sodium bicarbonate or another suitable weak base to neutralize the acid and the HCl by-product.

-

Dispose of waste in accordance with local institutional guidelines for reactive chemical waste.

-

Stability Testing and Quality Control

Regularly assessing the purity of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride is crucial, especially for material that has been stored for an extended period or handled multiple times. Stability testing for reactive intermediates aims to detect and quantify the primary degradation products.[10]

Experimental Protocol: Analytical Workflow for Stability Assessment

This workflow outlines a standard procedure for a time-point stability study.

Step 1: Initial Analysis (Time Zero)

-

Upon receiving a new batch, immediately acquire baseline analytical data.

-

FT-IR Spectroscopy: Obtain a spectrum. The key diagnostic peak is the sharp, strong carbonyl (C=O) stretch of the acyl chloride, typically around 1750-1800 cm⁻¹.

-

¹H NMR Spectroscopy: Dissolve a sample in a dry, deuterated solvent (e.g., CDCl₃). The spectrum should be clean and correspond to the expected structure. Note the absence of a broad singlet characteristic of a carboxylic acid proton (>10 ppm).

-

Purity by HPLC: Develop a reverse-phase HPLC method to establish the initial purity of the compound.

Step 2: Sample Storage

-

Aliquot the material into several small, appropriately sealed vials under an inert atmosphere.

-

Place the vials under the recommended storage conditions (2-8°C, dark, desiccated).

Step 3: Time-Point Analysis

-

At predetermined intervals (e.g., 1, 3, 6, 12 months), remove one vial for analysis.

-

Allow the vial to warm to room temperature before opening.

-

Repeat the analytical tests from Step 1 (FT-IR, ¹H NMR, HPLC).

Step 4: Data Comparison and Interpretation

-

FT-IR: Look for the appearance of a broad absorption band in the 2500-3300 cm⁻¹ region, indicative of the O-H stretch of the carboxylic acid degradant.

-

¹H NMR: Look for the emergence of a new, broad peak downfield, corresponding to the carboxylic acid proton. Integrate this peak relative to a known proton on the parent molecule to quantify the extent of degradation.

-

HPLC: Compare the chromatograms. The appearance of a new, typically more polar peak (the carboxylic acid) and a corresponding decrease in the area of the parent peak provides a quantitative measure of degradation.

Caption: Experimental workflow for assessing long-term stability.

Conclusion

4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride is an indispensable synthetic intermediate whose utility is defined by its high reactivity. This same reactivity necessitates a rigorous and well-understood protocol for its storage and handling. The primary mode of degradation is hydrolysis, a rapid reaction with ambient moisture that compromises sample purity and creates safety hazards. By implementing storage conditions that ensure a strictly anhydrous and inert environment—specifically, refrigeration under a nitrogen or argon atmosphere in tightly sealed containers—researchers can effectively preserve the chemical integrity of this valuable reagent. Adherence to the detailed handling and stability testing protocols outlined in this guide will ensure the reliability of experimental outcomes and promote a safer laboratory setting.

References

- EvitaChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

- ChemBK. 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-. (2024).

- Guidechem. 129560-00-5 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 14770682, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

- TCI Chemicals. Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. (2025).

- Echemi. 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride.

-

Wikipedia. Acyl chloride. Available from: [Link]

- Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. (2025).

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

-

International Journal Of Novel Research And Development. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). Available from: [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 45081914, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. Available from: [Link]

- Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available from: [Link]

-

Lumen Learning. Organic Chemistry 1: 5.6. Reactive intermediates. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Available from: [Link]

-

ChemistryStudent. Acyl Chlorides (A-Level). Available from: [Link]

-

Unacademy. A study on the Stability of Intermediates. Available from: [Link]

-

Chemistry Steps. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Available from: [Link]

-

Teva api. APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination. (2024). Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Some New Pyrazole Derivatives. (2025). Available from: [Link]

-

Sciencemadness Discussion Board. Acyl chlorides stability. (2020). Available from: [Link]

-

Community Practitioner. A review of pyrazole compounds' production, use, and pharmacological activity. (2024). Available from: [Link]

-

YouTube. Stability of Intermediates | General Organic Chemistry (GOC). (2025). Available from: [Link]

-

MDPI. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Available from: [Link]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Water. (2023). Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). Available from: [Link]

-

Wikipedia. Reaction intermediate. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 6. ijnrd.org [ijnrd.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. savemyexams.com [savemyexams.com]

- 10. arborpharmchem.com [arborpharmchem.com]

A Comprehensive Technical Guide to the Safe Handling of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry and Hazards

4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride is a substituted pyrazole derivative. The pyrazole ring is a key structural motif in many pharmaceutical compounds, and the presence of a reactive acid chloride group makes this compound a valuable intermediate in organic synthesis.[1][2][3] However, the very features that make it synthetically useful—the acid chloride functional group and the substituted heterocyclic core—also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides an in-depth analysis of the safety considerations and handling procedures for 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound[4], this document extrapolates from the known reactivity of acid chlorides and substituted pyrazoles to provide a robust framework for its safe use in a laboratory setting.[5][6]

Hazard Analysis: A Profile of Reactivity and Corrosivity

The primary hazards associated with 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride stem from its anticipated corrosivity and reactivity. As an acid chloride, it is expected to be highly reactive, particularly towards nucleophiles such as water, alcohols, and amines.[5][7]

Expected GHS Classification:

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B or 1C | Danger | Causes severe skin burns and eye damage.[8] | |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | Causes serious eye damage.[8] | |

| Acute Toxicity (Inhalation) | Category 3 or 4 | or | Danger or Warning | Toxic or harmful if inhaled. |

| Specific Target Organ Toxicity | Category 3 | Warning | May cause respiratory irritation.[9] |

Reactivity Profile:

-

Hydrolysis: Reacts violently with water and moisture to produce hydrochloric acid (HCl) gas and the corresponding carboxylic acid. This reaction is exothermic and can lead to a rapid increase in pressure.

-

Reaction with Nucleophiles: Readily reacts with alcohols to form esters and with amines to form amides.[5][10] These reactions are also typically exothermic.

-

Thermal Decomposition: While specific data is unavailable, thermal decomposition may produce toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides, and carbon oxides.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is essential for mitigating the risks associated with 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of corrosive vapors and dust.[11]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[12]

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and in good working order.[12][13]

Personal Protective Equipment (PPE): Essential Barrier Protection

The selection of appropriate PPE is critical to prevent contact with this corrosive substance.[14][15][16]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield.[15] | Protects against splashes of the chemical and corrosive vapors. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[14] | Prevents skin contact. Glove compatibility should be verified. |

| Body Protection | A chemical-resistant laboratory coat, and a chemical-resistant apron when handling larger quantities.[16] | Protects skin and clothing from splashes. |

| Respiratory Protection | A respirator with an acid gas cartridge may be necessary for non-routine operations or in the event of a spill.[12][15] | Protects against inhalation of corrosive vapors and HCl gas. |

Storage and Handling: A Step-by-Step Approach

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[17]

-

Keep containers tightly closed to prevent contact with moisture.

-

Store in a dedicated, corrosion-resistant cabinet.[18]

-

Incompatible materials to avoid include water, alcohols, amines, strong bases, and oxidizing agents.[18]

Handling Workflow:

Caption: Workflow for handling 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride.

Detailed Protocol for Weighing and Transfer:

-

Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

-

Inert Environment: If the subsequent reaction is sensitive to moisture, prepare a dry, inert atmosphere (e.g., nitrogen or argon) in the reaction vessel.

-

Weighing: Weigh the required amount of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride in a tared, dry container inside the fume hood.

-

Transfer: Carefully transfer the weighed compound to the reaction vessel. If the compound is a solid, use a powder funnel. If it is a liquid, use a dry syringe or cannula.

-

Closure: Immediately cap the stock bottle and the reaction vessel to minimize exposure to air and moisture.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is crucial.

| Emergency Situation | Response Protocol |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][17] Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4] |

| Spill | Evacuate the area. For a small spill, if trained, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11] For a large spill, contact emergency services. |

Conclusion: A Commitment to Safety

While 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride is a valuable synthetic building block, its inherent reactivity and corrosivity demand the utmost respect and caution. By understanding its hazard profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to meticulous handling procedures, researchers can safely harness its synthetic potential. The principles of chemical safety are paramount, and a proactive approach to risk mitigation is the cornerstone of responsible scientific practice.

References

- Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19).

- Personal Protection Equipment. University of South Carolina.

- Safe Handling of Corrosive Chemicals | The Chemistry Blog. (2024, June 5).

- PPE for Hazardous Chemicals - Canada Safety Training.

- Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles - Bentham Science Publisher.

- CAS 84547-59-1: 1-methyl-1H-pyrazole-5-carbonyl chloride - CymitQuimica.

- Handling Corrosive Substances in the Workplace - Storemasta Blog. (2023, October 4).

- Standard Operating Procedure - Hydrochloric Acid. University of California, Santa Barbara.

- 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride Safety Data Sheets - Echemi.

- The Mechanism of the Transition Metal-catalyzed Reaction of 1,1′-Carbonyldipyrazoles with Aldehydes and Ketones. Canadian Journal of Chemistry.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry.

- Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews.

- 129560-00-5 CAS MSDS (1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl- (9CI)). ChemicalBook.

- Safety Data Sheet - 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. (2024, December 19). CymitQuimica.

- Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. (2009, August). ResearchGate.

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). PMC - NIH.

- Acid Chlorides and Chloroformates - Safety and Handling. BASF.

- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - SDS. (2025, June 2). TCI EUROPE N.V.

- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. (2025, June 2). TCI Chemicals.

- Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (2022). MDPI.

- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2022). MDPI.

- Acid Handling SOP. University of Utah.

- Hydrochloric Acid Hazards & Safety Tips. (2014, September 10). VelocityEHS.

- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. TCI Chemicals.

- 4-CHLORO-1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets - Echemi.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH.

- substituted pyrazoles with potential antitumor activity. ResearchGate.

- GHS Classification (Rev.11, 2025) Summary. PubChem.

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. CAS 84547-59-1: 1-methyl-1H-pyrazole-5-carbonyl chloride [cymitquimica.com]

- 6. download.basf.com [download.basf.com]

- 7. researchgate.net [researchgate.net]

- 8. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles | Bentham Science [eurekaselect.com]

- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 12. blog.storemasta.com.au [blog.storemasta.com.au]

- 13. earth.utah.edu [earth.utah.edu]

- 14. oshatrainingschool.com [oshatrainingschool.com]

- 15. sc.edu [sc.edu]

- 16. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 17. ehs.com [ehs.com]

- 18. nottingham.ac.uk [nottingham.ac.uk]

A Comprehensive Guide to the Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl Chloride: Mechanism, Protocol, and In-Field Insights

Abstract: This technical guide provides an in-depth exploration of the synthetic pathway to 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride, a critical building block in the development of advanced pharmaceutical and agrochemical agents.[1][2] Moving beyond a simple recitation of steps, this document elucidates the underlying mechanistic principles, the rationale behind procedural choices, and provides detailed, field-tested protocols. We will dissect the synthesis into three core stages: the construction of the ethyl-pyrazole carboxylic acid backbone, the regioselective chlorination of the pyrazole ring, and the final, crucial conversion to the highly reactive acyl chloride. This guide is intended for researchers, chemists, and process development professionals seeking a comprehensive and practical understanding of this synthesis.

Strategic Approach: A Retrosynthetic Analysis

To logically devise a synthetic plan, we begin by deconstructing the target molecule. The most apparent disconnection is the acyl chloride, a functional group readily formed from its corresponding carboxylic acid. This identifies 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid as the penultimate precursor. The chloro-substituent at the C4 position can be installed via an electrophilic halogenation reaction on the pyrazole ring, pointing to 1-ethyl-1H-pyrazole-5-carboxylic acid as a key intermediate.[3] This core structure is assembled through a classical heterocyclic cyclocondensation reaction. This logical breakdown forms the foundation of our forward synthetic strategy.

Caption: Retrosynthetic pathway for the target molecule.

The Forward Synthesis: A Mechanistic Deep Dive

Our forward synthesis is a robust, three-part process. Each stage is designed for high yield and purity, building complexity in a controlled and logical manner.

Part 2.1: Building the Core: Synthesis of the Carboxylic Acid Precursor

The initial goal is to construct the 1-ethyl-1H-pyrazole-5-carboxylic acid scaffold. This is most efficiently achieved through a two-step sequence: heterocycle formation followed by hydrolysis.

Stage 1: Pyrazole Ring Cyclocondensation

The Knorr pyrazole synthesis and related methodologies provide a reliable route to the pyrazole core.[4] The reaction involves the condensation of a hydrazine derivative (ethylhydrazine) with a β-dicarbonyl compound or its equivalent. The choice of the dicarbonyl component is critical for installing the C5-carboxyl group. A common and effective starting material is a β-ketoester.

The mechanism proceeds via initial nucleophilic attack of the more nucleophilic nitrogen of ethylhydrazine onto one of the carbonyl carbons of the β-ketoester. This is followed by an intramolecular condensation and subsequent dehydration to yield the stable aromatic pyrazole ring. The reaction is typically catalyzed by a small amount of acid.[5]

Stage 2: Saponification to the Carboxylic Acid

With the ethyl 1-ethyl-1H-pyrazole-5-carboxylate in hand, the next step is a standard ester hydrolysis (saponification). Using a strong base like sodium hydroxide in an aqueous or alcoholic solvent system, the ester is converted to its corresponding carboxylate salt. Subsequent acidification with a mineral acid, such as HCl, protonates the carboxylate to yield the desired 1-ethyl-1H-pyrazole-5-carboxylic acid product, which often precipitates from the aqueous solution and can be isolated by simple filtration.[5]

Part 2.2: Regioselective C4-Chlorination

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C4 position is particularly activated for this reaction.

The mechanism involves the attack of the π-system of the pyrazole ring on an electrophilic chlorine source, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Sulfuryl chloride is often preferred for its reactivity and the clean nature of its byproducts (SO₂ and HCl). The reaction generates a resonance-stabilized cationic intermediate (a sigma complex), which then loses a proton to restore aromaticity, resulting in the desired 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid.[6] The choice of solvent is critical to modulate reactivity and ensure a clean conversion.

Part 2.3: The Final Transformation: Acyl Chloride Formation

This is the final, critical step to generate the highly reactive target molecule. The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[7][8]

Mechanism with Thionyl Chloride (SOCl₂): The carboxylic acid's hydroxyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride and displacing a chloride ion. This forms a reactive chlorosulfite intermediate. In the key step, the previously displaced chloride ion attacks the carbonyl carbon in a nucleophilic acyl substitution. This tetrahedral intermediate then collapses, eliminating sulfur dioxide (a gas) and hydrogen chloride (a gas) to yield the final 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride.[9][10] The key advantage of this method is that the byproducts are volatile gases, which drives the reaction to completion and simplifies purification.[5]